molecular formula C26H22N4O6 B11559504 N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2,3-dihydro-1,4-benzodioxine-6-carbohydrazide)

N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2,3-dihydro-1,4-benzodioxine-6-carbohydrazide)

Cat. No.: B11559504
M. Wt: 486.5 g/mol
InChI Key: FZTZCLKVTHPNFT-DPCVLPDWSA-N
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Description

N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that features a benzodioxine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are usually derivatives of benzodioxine and formamido compounds. The key steps may include:

    Condensation Reactions: Combining benzodioxine derivatives with formamido compounds under acidic or basic conditions.

    Hydrazide Formation: Reacting the intermediate products with hydrazine derivatives to form the final hydrazide compound.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored for drug development, particularly for its potential therapeutic effects.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxine Derivatives: Compounds with similar benzodioxine cores.

    Formamido Compounds: Molecules containing formamido groups.

    Hydrazides: Compounds with hydrazide functional groups.

Uniqueness

What sets N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

N-[(E)-[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H22N4O6/c31-25(19-5-7-21-23(13-19)35-11-9-33-21)29-27-15-17-1-2-18(4-3-17)16-28-30-26(32)20-6-8-22-24(14-20)36-12-10-34-22/h1-8,13-16H,9-12H2,(H,29,31)(H,30,32)/b27-15+,28-16+

InChI Key

FZTZCLKVTHPNFT-DPCVLPDWSA-N

Isomeric SMILES

C1OC2=C(OC1)C=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)/C=N/NC(=O)C4=CC5=C(OCCO5)C=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)C=NNC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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